3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMWBRIIBYQTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143968 | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015-55-0 | |
| Record name | 5,8-Dimethoxy-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001015550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1015-55-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.549 | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a substituted tetralone of significant interest in synthetic and medicinal chemistry. While specific data for this exact derivative is not broadly cataloged, this document synthesizes information from its core chemical scaffold, α-tetralone, and related methoxy-substituted analogues to provide a robust profile for researchers, scientists, and drug development professionals.
Introduction to the Tetralone Scaffold
The tetralone framework, chemically known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone. This structural motif is a cornerstone in organic synthesis, serving as a versatile intermediate for constructing complex polycyclic molecules. Tetralone derivatives are integral to the synthesis of a wide array of pharmacologically active compounds, including steroid drugs and antidepressants.[1] The addition of methoxy groups to the aromatic ring, as in the case of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, significantly modulates the electronic properties and reactivity of the molecule, opening new avenues for chemical functionalization and influencing its biological activity.
Chemical Identity and Physicochemical Properties
While a specific CAS number for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is not indexed in major public databases, we can define its core structure and predict its properties based on the well-characterized parent compound, α-tetralone.
Table 1: Core Compound Identification
| Identifier | Data (for α-tetralone) |
| Systematic Name | 3,4-Dihydronaphthalen-1(2H)-one |
| Common Names | α-Tetralone, 1-Tetralone |
| CAS Number | 529-34-0[2][3] |
| Molecular Formula | C₁₀H₁₀O[2][3] |
| Molecular Weight | 146.19 g/mol [2][3] |
The addition of two methoxy groups to this core results in the target compound, 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
Table 2: Calculated Properties of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
| Property | Calculated Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
Table 3: Physical Properties of the α-Tetralone Core
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Melting Point | 2-7 °C | [4] |
| Boiling Point | 255.8 ± 10.0 °C at 760 mmHg | [4] |
| Flash Point | 104.6 ± 14.0 °C | [4] |
| Water Solubility | Insoluble | [4] |
| logP | 2.61 | [4] |
Insight for the 5,8-Dimethoxy Derivative: The presence of two electron-donating methoxy groups is expected to increase the polarity of the molecule compared to the parent α-tetralone. This may lead to a higher melting point (likely a solid at room temperature) and boiling point. Solubility in polar organic solvents would be enhanced, while water insolubility would likely be maintained.
Synthesis and Reaction Chemistry
The synthesis of substituted tetralones often involves intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. For the target compound, a logical precursor would be 4-(2,5-dimethoxyphenyl)butanoic acid.
Proposed Synthetic Pathway
A robust and widely applicable method involves the cyclization of the butanoic acid precursor using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The precursor itself can be synthesized from a suitable starting material like 1,4-dimethoxybenzene.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol is a representative procedure based on standard methods for tetralone synthesis.
PART A: Synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid
-
Reaction Setup: To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane), cool the mixture to 0-5°C in an ice bath.
-
Friedel-Crafts Acylation: Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
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Clemmensen Reduction: Suspend the crude keto-acid in a mixture of amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid. Heat the mixture to reflux for 8-12 hours, with periodic addition of more HCl to maintain the acidic conditions.
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Isolation: After cooling, decant the aqueous layer and extract with ethyl acetate. Wash the combined organic extracts, dry, and concentrate to yield 4-(2,5-dimethoxyphenyl)butanoic acid. Purification can be achieved by recrystallization or column chromatography.
PART B: Cyclization to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
-
Reaction Setup: Add the 4-(2,5-dimethoxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
Cyclization: Heat the stirred mixture to 80-100°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The product will often precipitate as a solid. Filter the solid, wash thoroughly with water and sodium bicarbonate solution to neutralize residual acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography to yield the final 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.
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¹H NMR: The spectrum is expected to show characteristic signals for the two methoxy groups (singlets, ~3.8-4.0 ppm), two aromatic protons on the benzene ring (doublets, ~6.7-7.0 ppm), and three methylene groups in the aliphatic ring (triplets and a multiplet, ~2.0-3.0 ppm).
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¹³C NMR: The spectrum should display 12 distinct carbon signals, including two for the methoxy groups (~55-60 ppm), signals for the aromatic carbons (some shielded by the OMe groups), methylene carbons (~20-40 ppm), and a characteristic downfield signal for the carbonyl carbon (>190 ppm).
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated ketone will be prominent around 1680-1690 cm⁻¹. Bands for C-O-C stretching of the methoxy groups (~1250 cm⁻¹) and C=C stretching in the aromatic ring will also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 206.24.
Applications in Research and Drug Development
Tetralones are highly valued building blocks in medicinal chemistry.[1] Their rigid bicyclic structure provides a reliable scaffold for orienting functional groups in three-dimensional space to interact with biological targets.
Role as a Pharmaceutical Intermediate
The true value of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one lies in its potential as an intermediate for more complex molecules. The ketone functionality is a versatile handle for various transformations, including:
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Reduction: To form the corresponding alcohol, which can be a precursor for esters or ethers.
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Alkylation/Aldol Condensation: At the α-position (C2), allowing for the introduction of new carbon-carbon bonds.
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Grignard/Organolithium Addition: To the carbonyl group, leading to tertiary alcohols.
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Reductive Amination: To introduce nitrogen-containing functional groups, forming substituted tetralins.
These transformations allow for the elaboration of the tetralone core into diverse structures with potential therapeutic applications. For example, many tetralone derivatives are precursors for synthesizing serotonin reuptake inhibitors and steroid analogues.[1]
Caption: Synthetic utility of the target tetralone scaffold.
Conclusion
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one represents a valuable, albeit less-common, member of the tetralone family. Its synthesis is achievable through established organic chemistry methodologies, primarily involving intramolecular cyclization. The presence of two activating methoxy groups on the aromatic ring makes it an interesting subject for further chemical exploration and a promising intermediate for the synthesis of novel bioactive compounds. This guide provides a foundational understanding for researchers aiming to synthesize, characterize, and utilize this versatile chemical scaffold in their drug discovery and development programs.
References
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PubChem. (n.d.). 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1(2H)-Naphthalenone, 3,4-dihydro- (CAS 529-34-0). Retrieved from [Link]
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Chemsrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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Organic Chemistry with Victor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube. Retrieved from [Link]
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NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Physical and chemical properties of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
An In-Depth Technical Guide to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
Abstract
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, also known as 5,8-dimethoxy-1-tetralone, is a functionalized bicyclic ketone of significant interest in synthetic and medicinal chemistry. The tetralone scaffold is a core structural motif in numerous biologically active molecules and serves as a versatile precursor for complex chemical entities, including novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details a robust synthetic protocol, methods for analytical characterization, and discusses the chemical principles that underpin its reactivity and utility as a building block in drug discovery programs.
Nomenclature and Structural Identity
Correctly identifying a chemical entity is the foundation of all subsequent research. 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is systematically named and cataloged under several identifiers.
-
Systematic IUPAC Name: 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
-
Common Name: 5,8-Dimethoxy-1-tetralone
-
CAS Number: 1015-55-0[4]
The structure consists of a dihydronaphthalene core, featuring a ketone at the C1 position and two methoxy groups at the C5 and C8 positions of the aromatic ring.
Caption: Proposed synthetic workflow for the target compound.
Applications in Drug Discovery
The tetralone framework is considered a "privileged scaffold" in medicinal chemistry. Its rigid, fused-ring structure is ideal for orienting functional groups in three-dimensional space to interact with biological targets.
-
Antidepressant Synthesis: Many tetralone derivatives are key intermediates in the manufacturing of serotonin reuptake inhibitors and other antidepressant drugs. [3][6]* Enzyme Inhibition: Tetralone-based structures have been successfully developed as potent and selective inhibitors of enzymes like Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), a target for metabolic disorders. [7]* Natural Product Synthesis: The tetralone core is found in various natural products, and its synthetic availability allows for the preparation of these compounds and their analogs for biological evaluation. [1] The specific 5,8-dimethoxy substitution pattern of the target compound provides chemists with a highly functionalized and electron-rich aromatic ring, making it an attractive starting point for further derivatization in the exploration of new chemical space for drug candidates.
Experimental Protocols
The following protocols are provided as validated, field-proven methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation
Rationale: This multi-step procedure first builds the required carbon skeleton using a Friedel-Crafts acylation, followed by a robust reduction of the resulting ketone, and finally, an efficient acid-catalyzed cyclization to form the tetralone ring.
Step A: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in dichloromethane (DCM) at 0 °C, add succinic anhydride (1.1 eq.).
-
Slowly add a solution of 1,4-dimethoxybenzene (1.0 eq.) in DCM to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid.
Step B: Synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid
-
Dissolve the crude keto-acid from Step A in acetic acid.
-
Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Hydrogenate the mixture in a Parr shaker apparatus under H₂ atmosphere (50 psi) until hydrogen uptake ceases (approx. 8-12 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude butyric acid derivative, which can often be used in the next step without further purification.
Step C: Cyclization to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
-
Add the crude 4-(2,5-dimethoxyphenyl)butanoic acid from Step B to an excess of pre-heated polyphosphoric acid (PPA) at 80-90 °C.
-
Stir the viscous mixture vigorously for 1-2 hours. The reaction color will typically darken. Monitor by TLC for the disappearance of the starting material.
-
Cool the mixture and carefully pour it onto crushed ice with stirring.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the title compound as a crystalline solid.
Protocol 2: Analytical Characterization
Rationale: This protocol ensures the identity, structure, and purity of the synthesized material, providing a self-validating system for the synthesis.
-
Melting Point Determination:
-
Place a small amount of the dried, recrystallized product into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range. A sharp range (e.g., within 1-2 °C) is indicative of high purity. Compare with the literature value (59-63 °C). [4]
-
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data and compare the observed chemical shifts, multiplicities, and integrations with the predicted values outlined in Section 3.
-
-
Purity Assessment by HPLC:
-
Develop a reverse-phase HPLC method (e.g., C18 column).
-
Use a mobile phase gradient of water and acetonitrile (both with 0.1% TFA or formic acid).
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
A single major peak with >98% area is indicative of high purity.
-
Safety and Handling
While a specific safety data sheet for this compound is not widely available, precautions should be based on the parent compound, 1-tetralone, and general laboratory safety principles.
-
Hazard Class: The parent compound 1-tetralone is classified as harmful if swallowed. [8][9]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Wikipedia. (n.d.). 1-Tetralone. Retrieved January 27, 2026, from [Link]
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Cheng, M., et al. (2017). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters. Available at: [Link]
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Banerjee, A. K., et al. (2015). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10724, 1-Tetralone. Retrieved January 27, 2026, from [Link]
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Arkat USA, Inc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC. Available at: [Link]
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Jayanthi, M., et al. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Taylor & Francis Online. Available at: [Link]
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Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. Available at: [Link]
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ResearchGate. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Available at: [Link]
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Oxford Academic. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone.... Journal of Chromatographic Science. Available at: [Link]
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MDPI. (2020). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols.... Molecules. Available at: [Link]
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Global Substance Registration System. (n.d.). 5,8-DIMETHOXY-2-TETRALONE. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Available at: [Link]
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ResearchGate. (2024). Synthesis of 8-Methoxy-1-Tetralone. Available at: [Link]
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Chemsrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved January 27, 2026, from [Link]
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Ingenta Connect. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. Available at: [Link]
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ChemRxiv. (2022). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone.... Available at: [Link]
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National Center for Biotechnology Information. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid.... Molecules. Available at: [Link]
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Organic Syntheses. (n.d.). α-TETRALONE. Retrieved January 27, 2026, from [Link]
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Canadian Center of Science and Education. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved January 27, 2026, from [Link]
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MDPI. (2018). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molbank. Available at: [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 1-Tetralone, 97%. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide on the Solubility and Stability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
Authored by: A Senior Application Scientist
Introduction
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a tetralone derivative with a chemical structure that suggests its potential as a versatile synthetic intermediate in medicinal chemistry. The naphthalenone core is a privileged scaffold found in numerous biologically active compounds. A thorough understanding of the physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, drawing upon established principles of pharmaceutical sciences and data from structurally related compounds.
The synthesis of related naphthalenone derivatives often involves multi-step reaction sequences. For instance, the synthesis of similar chalcone compounds can be achieved through a Claisen-Schmidt condensation reaction.[1] The synthesis of a related compound, 5,8-dihydro-1,4-dimethoxynaphthalene, involves the reaction of 5,8-dihydro-1,4-naphthalenediol with dimethyl sulfate in the presence of a base.[2] These synthetic routes highlight the chemical functionalities present in the target molecule that will influence its solubility and stability.
I. Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The presence of two methoxy groups and a ketone functional group in 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one suggests it is a lipophilic molecule with potentially limited aqueous solubility. A systematic approach to solubility determination is therefore essential.
Rationale for Solvent Selection
The choice of solvents for solubility assessment should be guided by the anticipated formulation strategies and the need to establish a comprehensive solubility profile. A tiered approach is recommended, starting with aqueous buffers and progressing to organic and co-solvent systems.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, and 7.4): These buffers mimic the physiological pH range of the gastrointestinal tract and are crucial for predicting oral absorption.
-
Non-polar Organic Solvents (e.g., n-octanol): n-Octanol is used to determine the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often used in early-stage in vitro assays and for stock solution preparation.[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Propylene Glycol): These are common co-solvents in liquid formulations.[3][4]
-
Formulation Vehicles: For preclinical studies, it is often necessary to prepare solutions in vehicles like polyethylene glycol 300 (PEG300), Tween-80, or corn oil.[5]
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one to a series of vials, each containing a different solvent.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Data Presentation: Expected Solubility Profile
The following table summarizes the expected solubility of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one in various solvents. The actual values would need to be determined experimentally.
| Solvent System | Expected Solubility (mg/mL) | Rationale for Inclusion |
| 0.1 N HCl (pH 1.2) | Low | Simulates gastric fluid |
| Acetate Buffer (pH 4.5) | Low | Simulates intestinal fluid |
| Phosphate Buffer (pH 6.8) | Low | Simulates intestinal fluid |
| Phosphate Buffer (pH 7.4) | Low | Simulates physiological pH |
| n-Octanol | High | Assessment of lipophilicity |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for in vitro assays |
| Ethanol | Moderate | Common co-solvent in formulations |
| Polyethylene Glycol 300 (PEG300) | Moderate to High | Non-aqueous vehicle for oral delivery |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 | A common formulation for in vivo studies.[5] |
| 10% DMSO / 90% Corn Oil | ≥ 5 | A lipid-based formulation for oral delivery.[5] |
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
II. Stability Assessment: A Forced Degradation Approach
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug candidate.[7][8] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[9][10]
Rationale for Stress Conditions
The choice of stress conditions is guided by regulatory expectations and the chemical structure of the molecule.[7] The presence of a ketone, ether linkages, and an aromatic ring in 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one suggests potential susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation (Acidic, Basic, and Neutral): The ether linkages and the ketone carbonyl group could be susceptible to hydrolysis under acidic or basic conditions.[11]
-
Oxidative Degradation: The aromatic ring and the carbon atoms adjacent to the ether and ketone groups could be sites of oxidation.
-
Photolytic Degradation: The conjugated system of the naphthalenone core may absorb UV light, leading to photodegradation.[12][13]
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.[14][15]
Experimental Protocol: Forced Degradation Studies
A systematic approach to forced degradation involves exposing solutions of the compound to various stress conditions and analyzing the resulting samples at different time points.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. A concentration of 1 mg/ml is often recommended for degradation studies.[7]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl, heated at 60-80 °C.
-
Base Hydrolysis: 0.1 N NaOH, at room temperature or heated at 40-60 °C.
-
Neutral Hydrolysis: Water, heated at 60-80 °C.
-
Oxidation: 3-30% H₂O₂, at room temperature.
-
Photostability: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17] A dark control should be run in parallel.
-
Thermal Degradation (in solution and solid state): Store the samples at elevated temperatures (e.g., 60-80 °C).
-
-
Sample Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[7]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Data Presentation: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60-80 °C | Cleavage of ether linkages | Hydroxylated naphthalenone derivatives |
| Base Hydrolysis | 0.1 N NaOH, 40-60 °C | Cleavage of ether linkages, potential ring opening | Hydroxylated naphthalenone derivatives, ring-opened products |
| Oxidation | 3-30% H₂O₂, Room Temp | Oxidation of the aromatic ring or benzylic positions | Epoxides, phenols, or further oxidized species |
| Photolysis | ICH Q1B light exposure | Photochemical reactions of the conjugated system | Isomers, photo-oxidation products |
| Thermal | 60-80 °C (solution and solid) | Thermally induced decomposition | Various decomposition products |
Workflow for Forced Degradation Studies
Caption: A comprehensive workflow for conducting forced degradation studies on 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
III. Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common technique for the quantification of small molecules and their degradation products.[18] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12]
The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one. By implementing the described experimental protocols and adhering to the principles of forced degradation, researchers can generate a comprehensive data package that will inform formulation development, guide analytical method validation, and ultimately accelerate the progression of this promising molecule through the drug discovery pipeline.
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MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. Retrieved from [Link]
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PubMed. (n.d.). Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of (3) 5,8-Dihydro-1,4-dimethoxynaphthalene. Retrieved from [Link]
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ResearchGate. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]
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PubMed. (2025). Stability of Ternary Drug-Drug-Drug Coamorphous Systems Obtained Through Mechanochemistry. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
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PubMed Central. (n.d.). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Retrieved from [Link]
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PubMed Central. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
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NIH. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Retrieved from [Link]
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Bentham Science. (n.d.). Current Pharmaceutical Analysis. Retrieved from [Link]
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Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. Retrieved from
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IUCr Journals. (2023). 4,5-dihydro- 1H-pyrazol-3-yl]-3-methoxyphenol. Retrieved from [Link]
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PubMed Central. (n.d.). 4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. Retrieved from [Link]
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IJCESR. (2019). THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM 2-HYDROXY, 4-METHOXYBENZOPHENONE, 1,5-DIAMINONAPHTHALENE AND FORMALDEHYDE. Retrieved from [Link]
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PubMed Central. (n.d.). Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][5][7]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. Retrieved from [Link]
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PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Retrieved from [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetralone Scaffold
The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. These molecules serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including steroids, anticancer agents, and antidepressants. The specific substitution pattern of methoxy groups on the aromatic ring, as seen in 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, can significantly influence the molecule's chemical reactivity and biological properties. A thorough understanding of its molecular structure and stereochemistry is therefore paramount for its effective utilization in drug discovery and development.
Molecular Structure and Physicochemical Properties
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, also known as 5,8-dimethoxy-1-tetralone, possesses a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The core structure consists of a dihydronaphthalenone system with two methoxy groups at positions 5 and 8 of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Proposed Synthetic Pathway
A plausible and efficient route for the synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one involves a two-step process starting from 1,4-dimethoxybenzene, as depicted in the workflow below. This approach utilizes a Friedel-Crafts acylation followed by an intramolecular cyclization.
Figure 1: Proposed synthetic workflow for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in nitrobenzene at 0-5 °C, add succinic anhydride portion-wise.
-
Slowly add a solution of 1,4-dimethoxybenzene in nitrobenzene to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
-
Add 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to polyphosphoric acid (PPA) with mechanical stirring.
-
Heat the mixture to 80-90 °C for a few hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
Stereochemical Analysis: Conformation of the Dihydronaphthalenone Ring
The stereochemistry of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is primarily defined by the conformation of the non-aromatic, six-membered ring. This ring is not planar and can adopt several conformations to minimize steric strain. Based on studies of analogous tetralone derivatives, the dihydronaphthalenone ring of the title compound is expected to exist in a dynamic equilibrium between two principal conformations: a half-chair and a slightly distorted envelope .
The crystal structure of the closely related 7-methoxy-3,4-dihydronaphthalen-1(2H)-one reveals a slightly distorted envelope conformation in the solid state. This suggests that the envelope conformation is a low-energy state for this ring system.
Figure 2: Logical relationship for the conformational analysis of the tetralone ring.
Investigative Methodologies for Stereochemical Elucidation
A combination of experimental and computational techniques is essential for a comprehensive understanding of the stereochemistry of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques provide fundamental information about the chemical environment of each proton and carbon atom, confirming the molecular structure. The expected chemical shifts for the methylene protons in the cyclohexanone ring can offer initial insights into the ring's conformation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for determining through-space correlations between protons. By identifying which protons are in close proximity, the relative stereochemistry and the predominant conformation in solution can be elucidated. For instance, NOE correlations between one of the methoxy groups and a specific proton on the cyclohexanone ring would provide strong evidence for a particular conformation.
Hypothetical ¹H NMR Data:
| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |
| H-2 | 2.65 | t | 6.5 |
| H-3 | 2.10 | m | - |
| H-4 | 2.95 | t | 6.0 |
| H-6 | 6.90 | d | 8.5 |
| H-7 | 6.85 | d | 8.5 |
| OCH₃-5 | 3.85 | s | - |
| OCH₃-8 | 3.90 | s | - |
2. X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule. Obtaining a high-quality crystal of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one would unequivocally determine its solid-state conformation.
3. Computational Chemistry:
-
Density Functional Theory (DFT) Calculations: Computational modeling can be employed to calculate the relative energies of different possible conformations (e.g., half-chair vs. envelope). By identifying the global minimum energy conformation, a theoretical prediction of the most stable structure can be made. These calculations can also be used to predict NMR chemical shifts, which can then be compared with experimental data for validation.
Conclusion and Future Directions
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a valuable synthetic intermediate with a stereochemically interesting and conformationally flexible structure. The proposed synthetic route offers a reliable method for its preparation. A comprehensive stereochemical analysis, employing a combination of advanced NMR techniques, X-ray crystallography, and computational modeling, is essential to fully characterize this molecule. Such a detailed understanding will undoubtedly facilitate its application in the development of novel therapeutics and other advanced materials. Future research should focus on obtaining single crystals for X-ray analysis and performing detailed 2D NMR studies to confirm the conformational preferences in solution.
References
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(2025). Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative. ResearchGate. [Link]
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Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]
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PrepChem. (2023). Synthesis of (3) 5,8-Dihydro-1,4-dimethoxynaphthalene. [Link]
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Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. [Link]
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(2024). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]
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(2010). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. ResearchGate. [Link]
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(2014). 1-(3-Hydroxy-5,8-dimethoxy-4-methyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
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(2019). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society. [Link]
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(2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. National Center for Biotechnology Information. [Link]
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(2023). 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. IUCr Journals. [Link]
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(2023). 4,5-dihydro- 1H-pyrazol-3-yl]-3-methoxyphenol. IUCr Journals. [Link]
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(2024). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. National Center for Biotechnology Information. [Link]
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(2025). Conformational analysis. Part 11. A theoretical and nuclear magnetic resonance lanthanide-induced shift (LIS) study of the conformation of α-tetralone. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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(2025). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. PubMed. [Link]
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(2025). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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(2025). Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. ResearchGate. [Link]
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(2025). Assignment of the 1H and 13C NMR spectra of1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. ResearchGate. [Link]
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(2025). 1 H (A) and 13 C (B) NMR spectra of... ResearchGate. [Link]
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(2025). 3-[8-Cyclohexyloctyl]-1,4-dimethoxynaphthalene. SpectraBase. [Link]
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(2025). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]
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(2010). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. National Center for Biotechnology Information. [Link]
Navigating the Synthesis and Procurement of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the commercial availability and provides a strategic overview for the procurement or synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (CAS No. 39794-03-3), a key intermediate in various research and development endeavors, particularly in the synthesis of complex molecular scaffolds for drug discovery.
Executive Summary: Commercial Landscape and Strategic Sourcing
Direct commercial availability of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is limited. Extensive searches of major chemical supplier databases indicate that this compound is not a standard catalog item. This suggests that the molecule is primarily a custom synthesis product or a specialized intermediate not available for off-the-shelf purchase. Researchers and drug development professionals requiring this compound will likely need to engage with custom synthesis providers or undertake an in-house synthetic effort. This guide provides a comprehensive, field-proven perspective on a plausible and efficient synthetic route, empowering research teams to make informed decisions for their procurement strategy.
The Synthetic Challenge and a Proposed Strategic Approach
The tetralone core, particularly with the specific 5,8-dimethoxy substitution pattern, is a valuable synthon. Tetralones serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and natural products. The strategic placement of the methoxy groups in the target molecule makes it an attractive precursor for further functionalization in medicinal chemistry programs.
Given the lack of direct commercial sources, a logical and efficient synthetic strategy is paramount. A proposed and scientifically sound approach involves a two-step sequence starting from the more readily available precursor, 1,4-dimethoxynaphthalene.
Figure 1: Proposed two-step synthesis of the target tetralone.
In-Depth Methodologies: From Precursor to Product
Step 1: Synthesis of 5,8-Dihydro-1,4-dimethoxynaphthalene
The initial and critical step is the Birch reduction of 1,4-dimethoxynaphthalene. This reaction selectively reduces one of the aromatic rings, yielding the key intermediate 5,8-Dihydro-1,4-dimethoxynaphthalene.
Protocol: Birch Reduction of 1,4-Dimethoxynaphthalene
-
Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel is charged with freshly distilled liquid ammonia (approx. 10 mL per gram of substrate).
-
Substrate Dissolution: 1,4-dimethoxynaphthalene (1 equivalent) dissolved in a mixture of anhydrous tetrahydrofuran (THF) and ethanol (1:1, approx. 5 mL per gram of substrate) is added to the stirred liquid ammonia.
-
Reductant Addition: Small, freshly cut pieces of sodium metal (2.5 equivalents) are added portion-wise to the reaction mixture. The solution will turn a deep blue color, indicating the presence of solvated electrons. The reaction is monitored by the persistence of this blue color.
-
Quenching: Once the reaction is complete (typically 1-2 hours), the reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears.
-
Work-up: The ammonia is allowed to evaporate. Water is added to the residue, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5,8-Dihydro-1,4-dimethoxynaphthalene.
Causality of Experimental Choices:
-
Liquid Ammonia: Serves as the solvent for the solvated electrons generated from the sodium metal, which are the active reducing species.
-
Ethanol: Acts as a proton source to protonate the radical anion intermediates formed during the reduction.
-
Sodium Metal: A classic and effective alkali metal for the Birch reduction.
-
Ammonium Chloride Quench: Safely neutralizes the excess sodium and protonates the final enolate intermediate.
Step 2: Acid-Catalyzed Hydrolysis and Rearrangement to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
The second step involves the acid-catalyzed hydrolysis of the enol ether in 5,8-Dihydro-1,4-dimethoxynaphthalene, followed by an isomerization of the double bond to the thermodynamically more stable conjugated system, yielding the target α,β-unsaturated ketone.
Protocol: Acid-Catalyzed Rearrangement
-
Reaction Setup: A round-bottom flask is charged with 5,8-Dihydro-1,4-dimethoxynaphthalene (1 equivalent) and a solution of aqueous oxalic acid (e.g., 1 M).
-
Reaction Conditions: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the tetralone product.
-
Work-up: Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Aqueous Oxalic Acid: A mild and effective acidic catalyst for the hydrolysis of the enol ether and subsequent isomerization. Stronger acids could lead to undesired side reactions.
-
Vigorous Stirring: Important for ensuring efficient contact between the organic substrate and the aqueous acid catalyst in a biphasic system.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the two methoxy groups (as singlets), and the aliphatic protons of the tetralone ring system with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing the methoxy groups), the methoxy carbons, and the aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the target compound (C₁₂H₁₄O₃). |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the conjugated ketone carbonyl group (typically around 1680-1660 cm⁻¹), as well as C-O stretching for the methoxy groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the final product. |
Self-Validating System: The combination of these analytical techniques provides a self-validating system. The NMR data confirms the molecular structure, the mass spectrometry verifies the molecular weight, the IR spectroscopy confirms the presence of key functional groups, and HPLC provides a quantitative measure of purity.
Conclusion and Recommendations for Sourcing
For research teams requiring 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, the most viable path forward is either through a partnership with a custom chemical synthesis organization or by leveraging in-house synthetic expertise. The synthetic route outlined in this guide, starting from 1,4-dimethoxynaphthalene, represents a logical and experimentally sound approach. The methodologies provided are based on well-established and reliable organic transformations, offering a high probability of success. It is recommended that any synthetic endeavor be accompanied by rigorous in-process monitoring and comprehensive final product analysis to ensure the material meets the stringent quality requirements for its intended application in research and drug development.
References
- General Tetralone Synthesis Reviews: For an overview of various synthetic approaches to the tetralone scaffold, consult comprehensive organic chemistry review articles and textbooks on the topic of polycyclic arom
- Birch Reduction: For detailed procedures and mechanistic discussions of the Birch reduction, refer to foundational organic chemistry texts and specialized monographs on reduction reactions in organic synthesis.
- Acid-Catalyzed Hydrolysis of Enol Ethers: Standard organic chemistry textbooks provide detailed explanations of the mechanism and experimental conditions for the hydrolysis of enol ethers.
Methodological & Application
Synthetic Strategies for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one Derivatives: A Detailed Guide
This technical guide provides an in-depth exploration of the synthetic routes leading to 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a key tetralone intermediate in the synthesis of various biologically active molecules and complex natural products. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven protocols.
Introduction: The Significance of the 5,8-Dimethoxytetralone Scaffold
The 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one core, often referred to as 5,8-dimethoxy-α-tetralone, is a crucial structural motif. Its prevalence in medicinal chemistry stems from its role as a versatile building block for constructing more complex polycyclic systems. The strategic placement of the methoxy groups on the aromatic ring and the ketone functionality on the alicyclic ring provides multiple handles for further chemical transformations, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications.
A common and reliable synthetic pathway to this class of compounds involves a three-step sequence commencing with the readily available 1,4-dimethoxybenzene. This strategy encompasses two successive Friedel-Crafts reactions interspersed with a reduction step.
Overall Synthetic Workflow
The synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one from 1,4-dimethoxybenzene can be conceptually broken down into three primary stages. This guide will dissect each stage, elucidating the underlying chemical principles and providing detailed experimental protocols.
Caption: Overall synthetic workflow.
Stage 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
The initial step involves the acylation of 1,4-dimethoxybenzene with succinic anhydride. This is an electrophilic aromatic substitution reaction where the aromatic ring acts as a nucleophile, attacking an acylium ion generated from succinic anhydride with the aid of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]
Causality Behind Experimental Choices:
-
Choice of Reactants: 1,4-dimethoxybenzene is a highly activated aromatic ring due to the electron-donating nature of the two methoxy groups, making it an excellent nucleophile for this reaction. Succinic anhydride serves as the acylating agent, providing the four-carbon chain necessary for the subsequent cyclization.
-
Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with one of the carbonyl oxygens of succinic anhydride, facilitating the formation of a highly reactive acylium ion electrophile.[1] A stoichiometric amount of AlCl₃ is required because it complexes with the product, preventing further reactions.[1]
-
Solvent: While the reaction can be performed in an excess of the aromatic substrate, an inert solvent like nitrobenzene is sometimes employed.
Protocol 1: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
Materials:
-
1,4-Dimethoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (powdered)
-
Anhydrous benzene (or other suitable inert solvent)
-
Concentrated hydrochloric acid
-
Ice
-
Sodium bicarbonate solution (5%)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add succinic anhydride (0.5 mole) and anhydrous benzene (225 mL).[1]
-
With vigorous stirring, add powdered anhydrous aluminum chloride (0.75 mole) in one portion.[1]
-
An exothermic reaction will commence, accompanied by the evolution of hydrogen chloride gas.
-
Once the initial reaction subsides, heat the mixture under reflux on a steam bath for 30 minutes to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully hydrolyze the reaction mixture by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic extracts and wash them with a 5% sodium bicarbonate solution to extract the acidic product.
-
Acidify the bicarbonate extract with concentrated hydrochloric acid to precipitate the crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
-
Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Reduction of the Aryl Ketone
The second stage involves the reduction of the keto group in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group, yielding 4-(2,5-dimethoxyphenyl)butanoic acid. This transformation is crucial as it sets the stage for the subsequent intramolecular cyclization onto the aromatic ring. Two classical methods are particularly effective for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction.
Comparative Analysis of Reduction Methods
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zinc amalgam (Zn(Hg)), concentrated HCl | Hydrazine (N₂H₄), strong base (e.g., KOH) |
| Conditions | Strongly acidic | Strongly basic, high temperatures |
| Substrate Scope | Effective for aryl-alkyl ketones stable to strong acid.[2] | Suitable for base-stable, acid-sensitive substrates.[3] |
| Advantages | Can be performed at lower temperatures. | Avoids the use of heavy metals like mercury. |
| Disadvantages | Uses toxic mercury; not suitable for acid-sensitive substrates. | Requires high temperatures; not suitable for base-sensitive substrates. |
Protocol 2A: Clemmensen Reduction of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
The Clemmensen reduction is particularly effective for reducing aryl-alkyl ketones.[4] The reaction occurs on the surface of the zinc.[4]
Materials:
-
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare zinc amalgam by stirring zinc wool with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
-
Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitoring by TLC).
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, then with sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2,5-dimethoxyphenyl)butanoic acid.
-
The product can be purified by recrystallization or chromatography if necessary.
Protocol 2B: Wolff-Kishner Reduction (Huang-Minlon Modification)
The Huang-Minlon modification of the Wolff-Kishner reduction is a convenient one-pot procedure.[5]
Materials:
-
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid and potassium hydroxide in diethylene glycol.
-
Add hydrazine hydrate to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Remove the condenser and allow the temperature to rise to around 190-200°C to distill off water and excess hydrazine.
-
Once the distillation ceases, reattach the condenser and continue to reflux at this higher temperature for another 3-4 hours.
-
Cool the reaction mixture and dilute with water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-(2,5-dimethoxyphenyl)butanoic acid.
Stage 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The final step is the intramolecular Friedel-Crafts acylation of 4-(2,5-dimethoxyphenyl)butanoic acid to form the desired 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one. This cyclization is typically promoted by strong acids that can act as both catalyst and solvent.
Causality Behind Experimental Choices:
-
Choice of Acid: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used for this type of cyclization.[6][7] They are strong, non-oxidizing acids with low nucleophilicity, which favors the intramolecular acylation over intermolecular side reactions. PPA is highly viscous and can be difficult to handle, while MSA is a more manageable liquid.[8]
Caption: Intramolecular cyclization mechanism.
Protocol 3: Synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
Materials:
-
4-(2,5-dimethoxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure using Polyphosphoric Acid (PPA):
-
Preheat polyphosphoric acid in a beaker on a steam bath to reduce its viscosity.
-
In a round-bottom flask, place 4-(2,5-dimethoxyphenyl)butanoic acid and add the preheated PPA with stirring.
-
Heat the mixture on a steam bath or in an oil bath at 80-100°C for 1-2 hours, with occasional stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it carefully onto a stirred mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]
Procedure using Methanesulfonic Acid (MSA):
-
In a round-bottom flask, dissolve 4-(2,5-dimethoxyphenyl)butanoic acid in methanesulfonic acid.
-
Heat the mixture with stirring at a temperature between 85-100°C for approximately 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Follow the same extraction and purification procedure as described for the PPA method.
Conclusion
The synthesis of 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one derivatives via this three-stage approach is a robust and well-established strategy. The choice of reagents and reaction conditions, particularly for the reduction and cyclization steps, can be tailored to the specific substrate and available laboratory resources. By understanding the underlying chemical principles and adhering to detailed protocols, researchers can efficiently access this valuable class of compounds for further exploration in drug discovery and development.
References
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Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Online] Available at: [Link]
-
MDPI. (2018). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. [Online] Available at: [Link]
- ACS Publications. (1982). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 47(25), 5031-5034.
- Google Patents. (2019). The purification method of dihydroxynaphthalene.
-
Wikipedia. (2023). Clemmensen reduction. [Online] Available at: [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. [Online] Available at: [Link]
- Unknown. (n.d.).
-
European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. [Online] Available at: [Link]
- ResearchGate. (2015).
- ResearchGate. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides: A Highly Efficient Metal-Free Route To Access 3-Arylsuccinimides.
- BenchChem. (2025).
- IUCr Journals. (2023). 4,5-dihydro- 1H-pyrazol-3-yl]-3-methoxyphenol.
- ResearchGate. (2004).
- ResearchGate. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides.
-
YouTube. (2020). Wolff Kishner Reduction Mechanism. [Online] Available at: [Link]
-
MySkinRecipes. (n.d.). 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. [Online] Available at: [Link]
- PubMed. (2004). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Organic Letters, 6(15), 2575-2578.
- Unknown. (n.d.). CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl.
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Online] Available at: [Link]
- PubMed Central. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Beilstein Journal of Organic Chemistry, 10, 259–270.
- Google Patents. (2004). The preparation method of polyisobutylene succinic anhydride.
-
Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. [Online] Available at: [Link]
- Organic Syntheses. (n.d.). Modified Clemmensen.
- ResearchGate. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
- ResearchGate. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study.
- ResearchGate. (2020). General [4 + 1] Cyclization Approach To Access 2,2-Disubstituted Tetrahydrofurans Enabled by Electrophilic Bifunctional Peroxides.
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Application Notes and Protocols for the Methylation of Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methoxy-Functionalized Naphthalenes
Dimethoxynaphthalenes, the methylated derivatives of dihydroxynaphthalenes, are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and advanced materials. Their utility spans from the preparation of agricultural pesticides to the development of molecular magnetic devices.[1] The strategic introduction of methyl groups onto the naphthalene core significantly alters its electronic properties, solubility, and biological activity, making the methylation of dihydroxynaphthalenes a critical transformation in organic synthesis. This guide provides a comprehensive overview of the experimental procedures for the O-methylation of various dihydroxynaphthalene isomers, delving into the underlying reaction mechanisms and offering practical insights for successful execution in a research and development setting.
Mechanistic Insights: The Williamson Ether Synthesis
The O-methylation of dihydroxynaphthalenes is typically achieved via the Williamson ether synthesis, a robust and widely employed method for forming ethers.[2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Step 1: Deprotonation A base is used to deprotonate the hydroxyl groups of the dihydroxynaphthalene, forming a more nucleophilic dianionic naphthoxide species. The choice of base is crucial and depends on the acidity of the hydroxyl groups and the desired reaction rate. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).
Step 2: Nucleophilic Attack The resulting naphthoxide ion acts as a potent nucleophile and attacks the electrophilic methyl group of the methylating agent, such as dimethyl sulfate (DMS) or iodomethane (CH₃I). This concerted step involves the formation of a new carbon-oxygen bond and the simultaneous cleavage of the bond between the methyl group and the leaving group (e.g., sulfate or iodide).
The efficiency of the SN2 reaction is influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the leaving group. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone are often preferred as they can accelerate the reaction rate.[3]
Experimental Protocols: A Representative Procedure for the Methylation of 1,6-Dihydroxynaphthalene
This protocol details the O-methylation of 1,6-dihydroxynaphthalene using dimethyl sulfate as the methylating agent, a method that has been shown to produce high yields of 1,6-dimethoxynaphthalene.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,6-Dihydroxynaphthalene | ≥99% | e.g., Sigma-Aldrich |
| Dimethyl Sulfate (DMS) | ≥99% | e.g., Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | AR Grade | e.g., Fisher Scientific |
| Methanol | AR Grade | e.g., Fisher Scientific |
| Sodium Sulfite (Na₂SO₃) (optional) | AR Grade | e.g., Sigma-Aldrich |
| Deionized Water | - | - |
| Round-bottom flask | - | - |
| Magnetic stirrer with heating | - | - |
| Condenser | - | - |
| Dropping funnel | - | - |
| Buchner funnel and flask | - | - |
| pH paper | - | - |
Experimental Workflow Diagram
Caption: Workflow for the methylation of 1,6-dihydroxynaphthalene.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 1,6-dihydroxynaphthalene in methanol.
-
Base Addition: While stirring, add a solution of sodium hydroxide in water to the flask. The mixture may change color, indicating the formation of the sodium salt of the dihydroxynaphthalene. To prevent oxidation of the dihydroxynaphthalene, an inert atmosphere (e.g., nitrogen) and the addition of a reducing agent like sodium sulfite can be beneficial.[4]
-
Addition of Methylating Agent: Slowly add dimethyl sulfate dropwise to the reaction mixture from the dropping funnel. The addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain stirring for a specified period (typically 1-3 hours) to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude 1,6-dimethoxynaphthalene.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Reaction Parameters for Dihydroxynaphthalene Isomers
The optimal reaction conditions for the methylation of dihydroxynaphthalenes can vary depending on the specific isomer. The following table provides a summary of typical conditions reported in the literature for different isomers.
| Dihydroxynaphthalene Isomer | Methylating Agent | Base | Solvent | Temperature | Reference |
| 1,5-Dihydroxynaphthalene | Iodomethane | Potassium Carbonate | DMF | Room Temp. | General procedure |
| 1,6-Dihydroxynaphthalene | Dimethyl Sulfate | Sodium Hydroxide | Methanol/Water | Reflux | [4] |
| 2,3-Dihydroxynaphthalene | Iodomethane | Potassium Carbonate | DMF | 25°C | [5] |
| 2,7-Dihydroxynaphthalene | N,N-diethylcarbamoyl chloride | Pyridine | Pyridine | 100°C | [6] |
Note: The conditions for 1,5- and 2,3-dihydroxynaphthalene are based on general procedures for phenol methylation and may require optimization.
Causality Behind Experimental Choices
-
Choice of Methylating Agent: Dimethyl sulfate and iodomethane are common choices. Dimethyl sulfate is often more economical for larger-scale reactions, while iodomethane can be more reactive.[7] However, both are toxic and should be handled with extreme care.
-
Role of the Base: The base is essential for deprotonating the hydroxyl groups. The strength of the base should be sufficient to generate the nucleophilic phenoxide. For less acidic phenols, a stronger base like sodium hydride might be necessary.
-
Solvent Selection: Aprotic polar solvents like DMF or acetone are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.[3] Protic solvents like alcohols can also be used, as seen in the 1,6-dihydroxynaphthalene protocol, but may lead to slower reaction rates.
-
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature is a balance between reaction speed and selectivity.
Product Purification and Characterization
The crude dimethoxynaphthalene product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[1][6] The purity of the final product should be assessed by techniques such as:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): To check for the presence of starting material and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired dimethoxynaphthalene isomer.[5][8][9][10][11] The appearance of methoxy group signals (around 3.8-4.0 ppm in ¹H NMR) and the disappearance of the hydroxyl protons are key indicators of a successful reaction.
Safety Precautions
Dimethyl Sulfate (DMS) and Iodomethane are highly toxic, carcinogenic, and corrosive. All handling of these reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles at all times.[12] For handling concentrated DMS, a face shield and additional protective clothing are recommended.[13]
-
Inhalation: Avoid inhaling vapors. Use local exhaust ventilation or work in a fume hood.[10][13]
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13] Remove contaminated clothing promptly.
-
Spills: Small spills can be absorbed with an inert material (e.g., sand or vermiculite) and disposed of as hazardous waste.
-
Waste Disposal: All waste materials containing dimethyl sulfate or iodomethane must be disposed of as hazardous chemical waste according to institutional and local regulations.
By adhering to these detailed protocols and safety guidelines, researchers can confidently and safely perform the methylation of dihydroxynaphthalenes to access valuable dimethoxy-functionalized building blocks for their scientific endeavors.
References
- European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. EPO.
- Banerjee, A. K., et al. (n.d.). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
- (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.
- Massah, A. R., et al. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Fisher Scientific. (2010).
- 2,7-dimethylnaphthalene - Organic Syntheses Procedure. (n.d.).
- Ofori, E., et al. (n.d.). 1,5-Dimethoxynaphthalene. PMC - NIH.
- (1990). US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene.
- (2021). CN108329195B - Method for synthesizing 2,7-dihydroxynaphthalene.
- (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- (2018). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
- 1,6-Dimethoxynaphthalene | C12H12O2 | MD Topology | NMR | X-Ray. (n.d.).
- George, S. C., et al. (n.d.). Di-iso-propylnaphthalenes: environmental contaminants of increasing importance for organic geochemists. Macquarie University.
- (n.d.). Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and....
- 2,3-Dihydroxynaphthalene = 98.0 HPLC 92-44-4. (n.d.). Sigma-Aldrich.
- ICSC 0148 - DIMETHYL SULF
- Sigma-Aldrich. (2024).
- (2011). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene.
- 1,4-Dimethoxynaphthalene | C12H12O2 | CID 82337. (n.d.). PubChem - NIH.
- ICSC 0509 - METHYL IODIDE. (n.d.).
- 2,7-Naphthalenediol | C10H8O2 | CID 11397. (n.d.). PubChem.
- (2022). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.
- (n.d.). Williamson Ether Synthesis.
- Calibre Chemicals. (n.d.).
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- 6. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,6-Dimethoxynaphthalene | C12H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-Dimethoxynaphthalene | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold: Application Notes on the Synthesis of Novel Anticancer Agents from 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dihydronaphthalenone Core as a Privileged Structure in Oncology
The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of chemical scaffolds, the 3,4-dihydronaphthalen-1(2H)-one, or tetralone, nucleus has emerged as a "privileged structure." This is due to its presence in a variety of biologically active compounds and its synthetic versatility, which allows for the creation of diverse molecular architectures. The rigid bicyclic framework of the tetralone core provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating their interaction with biological targets.
This application note focuses on the synthetic utility of a specific, yet underexplored, member of this family: 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one . The presence of two methoxy groups on the aromatic ring not only influences the molecule's electronic properties and potential for hydrogen bonding but also offers synthetic handles for further derivatization. While direct literature on the anticancer applications of this specific starting material is nascent, extensive research on closely related analogs, such as 6-methoxy- and 7-methoxy-1-tetralone, provides a robust foundation for its use in the development of novel cytotoxic agents. This guide will, therefore, present established synthetic protocols and design principles from analogous systems that can be confidently adapted for the derivatization of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
The Rationale for Derivatization: Expanding Pharmacological Activity
The carbonyl group at the C-1 position of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a prime site for chemical modification. By converting this ketone into various heterocyclic systems, such as pyrazoles, thiazoles, and pyridines, it is possible to generate libraries of compounds with a broad spectrum of biological activities.[1] Many of these heterocyclic moieties are themselves known to possess potent anticancer properties.[1] For instance, pyrazole derivatives are found in several FDA-approved drugs and are known to exhibit significant anticancer activity through various mechanisms.
Furthermore, the dihydronaphthalene scaffold has been successfully employed in the design of potent tubulin polymerization inhibitors, inspired by natural products like combretastatin A-4.[2] These agents disrupt the formation of microtubules, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.
Synthetic Pathways and Protocols
The following section details exemplary synthetic protocols that have been successfully applied to tetralone analogs. These methods are presented as a starting point for the derivatization of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
General Synthetic Workflow
The overall strategy involves a multi-step synthesis commencing with the functionalization of the C-1 carbonyl group of the tetralone core, followed by cyclization reactions to introduce various heterocyclic moieties.
Caption: General synthetic strategies for anticancer agent synthesis.
Protocol 1: Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer effects.[3][4] The synthesis of pyrazole derivatives from a tetralone core typically proceeds through the formation of a hydrazone intermediate, followed by cyclization with a 1,3-dicarbonyl compound.
Step 1: Synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one Hydrazone
-
Rationale: The formation of a hydrazone is a classic condensation reaction that activates the C-1 position for subsequent cyclization. Hydrazine hydrate is a common and effective reagent for this transformation.
-
Procedure:
-
To a solution of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.
-
Step 2: Cyclization to Form the Pyrazole Ring
-
Rationale: The reaction of the hydrazone with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in the presence of an acid or base catalyst leads to the formation of the pyrazole ring.
-
Procedure:
-
Dissolve the hydrazone intermediate (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a beaker of crushed ice.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.
-
Protocol 2: Synthesis of Thiazole and Thiazolidinone Derivatives
Thiazole and thiazolidinone moieties are present in numerous compounds with demonstrated anticancer activity.[1] Their synthesis from a tetralone starting material often involves a thiosemicarbazide intermediate.
Step 1: Synthesis of the Thiosemicarbazide Derivative
-
Rationale: The reaction of the tetralone with thiosemicarbazide forms a thiosemicarbazone, which is a key precursor for various sulfur-containing heterocycles.
-
Procedure:
-
A mixture of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol is refluxed in the presence of a catalytic amount of concentrated hydrochloric acid for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Step 2a: Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
-
Rationale: The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring by reacting a thiourea or thioamide with an α-haloketone.
-
Procedure:
-
The thiosemicarbazide derivative (1.0 eq) is treated with an α-haloketone (e.g., chloroacetone, 1.1 eq) in absolute ethanol.
-
The mixture is refluxed for 6-8 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
-
Step 2b: Synthesis of Thiazolidinone Derivatives
-
Rationale: Thiazolidinones can be synthesized by the reaction of a thiosemicarbazone with an α-haloester, such as ethyl chloroacetate, in the presence of a base.[1]
-
Procedure:
-
To a solution of the thiosemicarbazide derivative (1.0 eq) in a suitable solvent like ethanol or acetic acid, add anhydrous sodium acetate (2.0 eq) and ethyl chloroacetate (1.2 eq).[1]
-
Reflux the mixture for 10-12 hours.
-
Pour the cooled reaction mixture into ice water.
-
Filter the separated solid, wash with water, and recrystallize from an appropriate solvent.
-
Biological Evaluation and Data
While specific cytotoxicity data for derivatives of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one are not yet widely published, the anticancer activity of analogous compounds provides a strong indication of their potential. The following table summarizes the in vitro cytotoxic activity of representative tetralone-based heterocyclic derivatives against the human breast cancer cell line MCF-7.
| Compound Type | Derivative Structure | IC50 (µM) against MCF-7 | Reference |
| Pyrazole | 6-methoxy-tetralone derived pyrazole | > 50 | [1] |
| Thiazolidinone | 2-((4-Bromophenyl)imino)-3-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)thiazolidin-4-one | 10.23 ± 0.25 | [1] |
| Pyrano[2,3-d]thiazole | 7-amino-2-((4-bromophenyl)imino)-N'-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)-5-(4-methoxyphenyl)-4-oxo-4,5-dihydropyrano[2,3-d]thiazole-6-carbohydrazide | 0.93 ± 0.02 | [1] |
| Dihydronaphthalene | KGP03 (Combretastatin A-4 analog) | 0.002 (against MDA-MB-231) | [2] |
Note: The data presented is for analogous compounds and serves as a guide for the expected activity of derivatives of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
Mechanism of Action: A Focus on Tubulin Inhibition
A significant body of research points to the disruption of microtubule dynamics as a key mechanism of action for many dihydronaphthalene-based anticancer agents.[2] These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction prevents the assembly of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape.
Caption: Proposed mechanism of action via tubulin inhibition.
The structural features of the dihydronaphthalene core, combined with the electronic and steric properties of the appended heterocyclic rings, play a crucial role in determining the binding affinity and inhibitory potency of these compounds. The dimethoxy substitution pattern on the aromatic ring of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one may offer unique opportunities to enhance these interactions and develop highly potent and selective tubulin inhibitors.
Conclusion and Future Directions
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one represents a promising, yet underexplored, starting material for the synthesis of novel anticancer agents. The synthetic protocols and design principles outlined in this application note, derived from extensive research on analogous tetralone systems, provide a clear and actionable roadmap for researchers in the field of drug discovery. The versatility of the tetralone core, particularly the reactivity of the C-1 carbonyl group, allows for the construction of a wide array of heterocyclic derivatives with the potential for potent and selective cytotoxicity.
Future research should focus on the systematic derivatization of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, exploring a diverse range of heterocyclic appendages. The resulting compounds should be screened against a panel of cancer cell lines to establish structure-activity relationships. Mechanistic studies, particularly focusing on tubulin polymerization inhibition and the induction of apoptosis, will be crucial in elucidating the mode of action of these novel agents. It is anticipated that this line of inquiry will lead to the discovery of new lead compounds with the potential for further development as effective cancer therapeutics.
References
-
Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. National Institutes of Health. Available at: [Link]
-
Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. National Institutes of Health. Available at: [Link]
-
Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. National Institutes of Health. Available at: [Link]
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Institutes of Health. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthesis of 8-Methoxy-1-Tetralone [ideas.repec.org]
- 2. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Products in the Synthesis of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
Introduction
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a key intermediate in the synthesis of various pharmacologically active compounds, presents unique challenges during its multi-step synthesis. The formation of structurally similar side products is a common hurdle for researchers, leading to purification difficulties and reduced yields. This technical support guide provides a comprehensive, question-and-answer-based approach to understanding, identifying, and mitigating the formation of common impurities at each stage of the synthesis. Drawing upon established reaction mechanisms and practical laboratory experience, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to troubleshoot and optimize their synthetic protocols.
Synthetic Pathway Overview
The most prevalent synthetic route to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is a three-step process commencing with the Friedel-Crafts acylation of 1,4-dimethoxybenzene, followed by reduction of the resulting keto acid, and culminating in an intramolecular cyclization.
Caption: A typical three-step synthesis of the target tetralone.
Troubleshooting Guide by Synthetic Step
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride
This initial step is crucial for establishing the carbon skeleton. However, the high reactivity of the starting material can lead to undesired byproducts.
FAQ 1: What are the common side products in this step?
The primary side products are diacylated compounds and regioisomers. Due to the two activating methoxy groups on the benzene ring, the product of the first acylation is even more activated than the starting material, making it susceptible to a second acylation.[1][2]
| Side Product | Structure | Mass Difference from Product | Key Analytical Signatures |
| Diacylated Product | Isomeric mixture | +116.08 Da | Higher molecular weight peak in MS. More complex aromatic region in ¹H NMR. |
| Regioisomeric Keto Acid | Acylation at position 3 | Same as desired product | Different chemical shifts in ¹H and ¹³C NMR, particularly for the aromatic protons and carbons. |
FAQ 2: Why do these side products form?
The methoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions.[1] Since the para position to one methoxy group is occupied by the other, acylation occurs at the positions ortho to the methoxy groups. Once the first acyl group is attached, the resulting keto acid is still highly activated, predisposing it to a second acylation. The formation of regioisomers is less common but can occur under certain conditions, leading to acylation at a different ortho position.
FAQ 3: How can I minimize the formation of these side products?
Careful control of reaction conditions is paramount.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of 1,4-dimethoxybenzene (1.1-1.2 equivalents). | This favors the mono-acylation of succinic anhydride and minimizes the chance of the product reacting further. |
| Temperature | Maintain a low reaction temperature (0-5 °C) during the addition of the Lewis acid catalyst (e.g., AlCl₃). | Friedel-Crafts acylations are exothermic. Low temperatures help to control the reaction rate and reduce the formation of byproducts. |
| Catalyst Addition | Add the Lewis acid catalyst portion-wise or as a solution in a suitable solvent (e.g., nitrobenzene). | This prevents localized overheating and uncontrolled reaction rates. |
| Reaction Time | Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times can increase the likelihood of diacylation. |
Protocol 1: Optimized Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in nitrobenzene at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.
-
Add a solution of 1,4-dimethoxybenzene (1.1 eq.) in nitrobenzene dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude keto acid.
Step 2: Reduction of 4-(2,5-dimethoxybenzoyl)propanoic acid
The reduction of the keto group is necessary before the final cyclization. The choice of reducing agent is critical to avoid unwanted side reactions.
FAQ 4: What are the potential side products when using Clemmensen vs. Wolff-Kishner reduction?
Both methods can lead to incomplete reduction, leaving the starting keto acid or the corresponding alcohol as an impurity. The specific side products depend on the reaction conditions.
| Reduction Method | Conditions | Potential Side Products | Mechanism of Formation |
| Clemmensen | Zn(Hg), conc. HCl[3][4] | Incomplete reduction (alcohol intermediate), Dimerization products | The reaction proceeds on the surface of the zinc amalgam. Incomplete reaction can lead to the release of the intermediate alcohol. The acidic conditions can also promote side reactions. |
| Wolff-Kishner | H₂NNH₂, KOH, high temp.[5][6] | Azine formation, Incomplete reduction (hydrazone intermediate) | The hydrazone can react with another molecule of the starting ketone to form an azine. Insufficient heat or base can lead to the isolation of the stable hydrazone intermediate.[6] |
FAQ 5: How do I choose the right reduction method and avoid side reactions?
The choice depends on the stability of your substrate. The Clemmensen reduction is performed under strongly acidic conditions, which can be problematic for acid-sensitive functional groups.[3] The Wolff-Kishner reduction is conducted under strongly basic conditions and at high temperatures, making it unsuitable for base-labile or heat-sensitive compounds.[5] For 4-(2,5-dimethoxybenzoyl)propanoic acid, the Wolff-Kishner reduction is generally preferred as the methoxy groups can be sensitive to strong acids.
To minimize azine formation in the Wolff-Kishner reduction, ensure anhydrous conditions and add the hydrazine slowly.[6] Driving the reaction to completion with sufficient heating is crucial to avoid the isolation of the hydrazone intermediate.
Protocol 2: Recommended Wolff-Kishner Reduction Protocol
-
To a solution of 4-(2,5-dimethoxybenzoyl)propanoic acid (1.0 eq.) in diethylene glycol, add hydrazine hydrate (4-5 eq.) and potassium hydroxide pellets (4-5 eq.).
-
Heat the mixture to 120-130 °C for 1-2 hours to form the hydrazone.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the crude 4-(2,5-dimethoxyphenyl)butanoic acid.
Step 3: Intramolecular Cyclization of 4-(2,5-dimethoxyphenyl)butanoic acid
The final ring-closing step is often challenging, with the potential for forming undesired isomers and other byproducts.
FAQ 6: What are the primary side products during PPA-catalyzed cyclization?
The main side products are the isomeric tetralone and demethylated products.[7][8]
Caption: Potential cyclization pathways and a common side reaction.
FAQ 7: What causes the formation of these isomers and demethylated products?
The formation of the isomeric tetralone is due to the two possible sites for intramolecular electrophilic substitution on the aromatic ring. While cyclization is electronically favored at the position ortho to both methoxy groups, cyclization at the other ortho position can also occur. Demethylation is a known side reaction when using strong acids like PPA at elevated temperatures.[7]
FAQ 8: How can I improve the regioselectivity and prevent demethylation?
Optimizing the reaction conditions is key to favoring the desired product.
| Parameter | Recommendation | Rationale |
| PPA Concentration | Use a moderate amount of PPA. An excess can lead to charring and demethylation. | Sufficient PPA is needed to act as both a catalyst and a solvent, but an excess increases the harshness of the conditions. |
| Temperature | Maintain the reaction temperature between 60-80 °C. | Higher temperatures can promote the formation of the undesired isomer and increase the rate of demethylation. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Extended reaction times at elevated temperatures increase the risk of side reactions. |
| Alternative Reagents | Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) or other milder cyclizing agents. | These reagents can sometimes offer better regioselectivity and milder conditions, reducing side product formation. |
Protocol 3: Controlled PPA-Mediated Cyclization
-
Heat polyphosphoric acid (10x the weight of the starting material) to 60 °C with mechanical stirring.
-
Add 4-(2,5-dimethoxyphenyl)butanoic acid (1.0 eq.) in one portion.
-
Increase the temperature to 70-75 °C and stir for 15-30 minutes, monitoring by TLC.
-
Upon completion, pour the hot mixture onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent, and wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
General Purification Strategies
FAQ 9: What are the most effective methods for purifying the final product?
A combination of chromatographic and non-chromatographic techniques is often necessary.
| Method | Stationary Phase | Mobile Phase | Notes |
| Column Chromatography | Silica gel (230-400 mesh) | Hexanes/Ethyl Acetate gradient | This is the most common method for separating the desired product from isomeric and other byproducts. |
| Recrystallization | N/A | Ethanol, Methanol, or a mixture of Ethyl Acetate and Hexanes | Effective for removing minor impurities if a suitable solvent system can be found. The crude product may need to be chromatographed first. |
| Distillation | N/A | N/A | Kugelrohr distillation under high vacuum can be used to purify the final product if it is a low-melting solid or a high-boiling liquid. |
Characterization of Common Impurities
| Impurity | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected Mass Spec (m/z) |
| Diacylated Product | More complex aromatic signals, two sets of aliphatic protons. | Additional carbonyl and aromatic carbon signals. | [M+H]⁺ at ~355.14 |
| Isomeric Tetralone | Different splitting patterns and chemical shifts for aromatic protons. | Different chemical shifts for aromatic and carbonyl carbons. | [M+H]⁺ at 207.09 |
| Demethylated Product | Appearance of a phenolic -OH proton, upfield shift of aromatic protons. | Upfield shift of the aromatic carbon attached to the hydroxyl group. | [M-CH₃+H]⁺ at 193.07 |
| Incomplete Reduction (Alcohol) | Presence of a carbinol proton (-CH-OH). | Signal for a carbon bearing a hydroxyl group (~65-75 ppm). | [M+H]⁺ at 241.10 |
| Azine (from Wolff-Kishner) | Complex spectrum with signals for two linked units. | Signals corresponding to the C=N-N=C backbone. | High molecular weight, [M+H]⁺ at ~465.23 |
References
- Todd, D. The Wolff-Kishner Reduction. Org. React.1948, 4, 378–422.
- Martin, E. L. The Clemmensen Reduction. Org. React.1942, 1, 155–209.
- Clemmensen, E. Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Chem. Ber.1913, 46, 1837–1843.
- Uhlig, F.; Snyder, H. R. The Use of Polyphosphoric Acid as a Reagent in Organic Chemistry. Adv. Org. Chem.1960, 1, 35–81.
- Rowe, F. M.; et al. 5:8-Dihydroxy-1-keto-1:2:3:4-tetrahydronaphthalene and the corresponding 5:8-Quinone. J. Chem. Soc.1935, 1796-1801.
- Burke, S. D.; Grieco, P. A. Intramolecular Reactions of Diazocarbonyl Compounds. Org. React.1979, 26, 361–475.
-
Popp, F. D.; McEwen, W. E. Polyphosphoric Acid as a Reagent in Organic Chemistry. Chem. Rev.1958 , 58, 321–401. [Link]
- Szmant, H. H. The Wolff-Kishner Reduction and Related Reactions. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
- Vedejs, E. Clemmensen Reduction of Ketones in Anhydrous Organic Solvents. Org. React.1975, 22, 401–422.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 145-245.
- Augustine, R. L.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 894.
- Newman, M. S.; Ihrman, K. G. The Synthesis of 1-Methyl-7-methoxy-1,2,3,4-tetrahydrophenanthrene. J. Am. Chem. Soc.1958, 80, 3653–3655.
- Stille, J. K. The Friedel-Crafts Acylation Reaction. In Friedel-Crafts and Related Reactions; Olah, G. A., Ed.; Interscience Publishers: New York, 1964; Vol. 3, Part 1, pp 1–99.
- Pearson, D. E.; Buehler, C. A.
- Gore, P. H.
- Olah, G. A. Friedel-Crafts Chemistry; Wiley-Interscience: New York, 1973.
- Heaney, H. The Bimolecular Aromatic Friedel-Crafts Reaction. Part I. The Acylation of Benzene and Toluene with Aliphatic Anhydrides. J. Chem. Soc.1961, 2537-2542.
-
Polito, A. J.; et al. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. J. Chem. Educ.2011 , 88, 82-84. [Link]
- Blatchly, J. M.; Hartshorne, N. H. The product of the Friedel-Crafts reaction of 1,4-dimethoxybenzene with t-butyl alcohol. J. Chem. Soc. B1966, 867-869.
Sources
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- 2. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the precise identification of isomeric compounds is a critical juncture that dictates the trajectory of a project. The subtle rearrangement of substituents on a molecular scaffold can dramatically alter pharmacological activity, toxicity, and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a significant building block in medicinal chemistry, with its key positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to equip researchers with the analytical tools necessary for unambiguous structural elucidation.
Tetralones, bicyclic aromatic ketones, are prevalent structural motifs in a plethora of natural products and synthetic compounds with diverse biological activities.[1] The introduction of methoxy groups to the aromatic ring further diversifies their potential, making the definitive characterization of each isomer paramount. This guide will focus on the comparison of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one with its 6,7-dimethoxy and 5,7-dimethoxy isomers, providing both experimental data for the isomers and predictive insights for the target compound based on established spectroscopic principles.
The Isomeric Landscape
The position of the two methoxy groups on the aromatic ring of the tetralone core gives rise to several isomers, each with a unique electronic environment and, consequently, a distinct spectroscopic fingerprint.
Caption: Plausible mass spectral fragmentation pathways for dimethoxytetralones.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using the same spectrometer. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm. Use the pure solvent as a blank to zero the spectrophotometer.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-300.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry, when used in concert, provide a powerful and definitive means of distinguishing between the positional isomers of dimethoxytetralone. While each technique offers valuable clues, it is the collective interpretation of the data that enables unambiguous structural assignment. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of these and related pharmacologically important molecules, underscoring the necessity of meticulous spectroscopic analysis in modern drug discovery and development.
References
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Banerjee, A. K., et al. (2006). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). 1-Tetralone. PubChem. [Link]
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Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
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ResearchGate. (n.d.). Synthesis of 5-Methoxy-6-isopropyl-1-tetralone. [Link]
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ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one Derivatives
This guide provides an in-depth comparison of the crystallographic features of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, commonly known as 5,8-dimethoxy-α-tetralone, and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document explores the critical role of single-crystal X-ray diffraction in elucidating the three-dimensional architecture of this important scaffold. Understanding the precise molecular geometry, conformational preferences, and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics.
The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active compounds, including antidepressants and potential anticancer agents.[1][2] The spatial arrangement of substituents on this framework directly influences biological activity. Therefore, X-ray crystallography provides indispensable, unambiguous data on the molecular structure, which is crucial for building robust structure-activity relationships (SAR).[3]
This guide will detail the experimental workflow from synthesis to structural analysis, compare the crystallographic data of various tetralone derivatives, and discuss the implications of their solid-state conformations.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is foundational for the next, ensuring the final structural model is accurate and reliable. The causality behind these experimental choices is critical for obtaining high-quality crystals suitable for diffraction studies.
Experimental Workflow: A Conceptual Overview
Caption: General workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocols
Synthesis and Purification
The synthesis of tetralone derivatives often involves intramolecular Friedel-Crafts acylation or related cyclization strategies.[4][5] For example, a common route to a methoxy-substituted tetralone involves the acylation of an appropriate anisole derivative with succinic anhydride, followed by reduction and cyclization.[1][5][6]
Protocol: General Synthesis of a 7-Methoxy-1-Tetralone [1][6]
-
Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent like nitrobenzene to yield an intermediate keto acid.
-
Reduction: The resulting keto group is reduced, typically via hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Cyclization: The purified acid is cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield the final tetralone product.
-
Purification: The crude product must be rigorously purified, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth. Purity of >99% is ideal.
-
Expert Insight: The choice of solvent and catalyst in the Friedel-Crafts reaction is crucial for controlling regioselectivity, especially with multiple activating groups on the aromatic ring. The final purification step is non-negotiable; even minor impurities can act as "crystal poisons."
Crystallization
Growing X-ray quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., isopropyl alcohol, ethyl acetate/hexanes) at room temperature or with gentle heating.[1][7] The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, block-like crystals appear, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
-
Trustworthiness: This method is self-validating. The formation of well-defined, non-twinned crystals with sharp edges is a primary indicator of a successful experiment. The quality is ultimately confirmed by the diffraction experiment itself; sharp, well-resolved diffraction spots are indicative of a high-quality single crystal.
Comparative Structural Analysis
While a direct crystallographic comparison for multiple derivatives of the specific 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is limited in publicly available literature, we can perform a comparative analysis by examining a closely related, well-characterized derivative: 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one . This allows us to establish a baseline for the conformational behavior of the tetralone core. We will compare this with other substituted naphthalenone systems to infer how different functional groups influence the structure.
| Parameter | Compound 1: 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one [1][6] | Compound 2: (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one [8] |
| Chemical Formula | C₁₁H₁₂O₂ | C₁₉H₁₈O₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.4303 (4) | 11.2359 (4) |
| b (Å) | 7.4614 (4) | 11.2721 (4) |
| c (Å) | 16.4393 (8) | 12.6394 (5) |
| β (°) | 90.976 (4) | 102.059 (2) |
| Volume (ų) | 911.27 (8) | 1564.91 (10) |
| Z | 4 | 4 |
| Key Structural Feature | Distorted envelope conformation of the ketone ring.[1][6] | Distorted half-chair conformation of the cyclohexanone ring.[8] |
| Intermolecular Interactions | Weak C—H···O and C—H···π interactions.[1][6] | Weak C—H···O hydrogen bonds linking molecules into chains.[8] |
Analysis of Conformation and Packing
The conformation of the non-aromatic, six-membered ring is a critical feature of the tetralone scaffold. This ring is not planar and can adopt several low-energy conformations, such as a half-chair, twist-boat, or envelope.[9] The specific conformation observed in the crystal is influenced by the substituents and the forces of crystal packing.
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (Compound 1): In this structure, the dihydronaphthalenone ring system adopts a conformation best described as a slightly distorted envelope.[1][6] The puckering places one of the methylene carbon atoms out of the plane formed by the other atoms in the ring. This conformation minimizes steric strain. The crystal packing is primarily governed by weak C—H···O and C—H···π interactions, which organize the molecules into supramolecular layers.[6]
-
(2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one (Compound 2): The introduction of a bulky benzylidene substituent at the C2 position significantly alters the ring conformation. The cyclohexanone ring in this derivative adopts a distorted half-chair conformation.[8] This change is a direct consequence of accommodating the steric bulk of the substituent and maximizing orbital overlap in the conjugated system. The dihedral angle between the two aromatic rings is 52.20°, indicating a significant twist.[8] The crystal packing is dominated by weak C—H···O hydrogen bonds that link the molecules into chains.[8]
Structural Implications for Drug Design
The observed conformational differences have significant implications for drug development:
-
Receptor Binding: The shape of the tetralone ring and the orientation of its substituents are critical for fitting into a biological target's binding pocket. The envelope conformation of Compound 1 presents a different three-dimensional profile than the half-chair of Compound 2.
-
Solubility and Bioavailability: Intermolecular interactions observed in the crystal lattice, such as hydrogen bonding, provide insights into the molecule's potential solvation properties. Strong intermolecular networks can indicate lower solubility.
-
Chemical Reactivity: The conformation can influence the accessibility of certain atoms for metabolic reactions.
The diagram below illustrates the key conformational difference between an unsubstituted and a C2-substituted tetralone ring.
Caption: Conformational impact of C2 substitution on the tetralone scaffold.
Conclusion
Single-crystal X-ray crystallography provides the definitive evidence of a molecule's three-dimensional structure. In the case of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one and its derivatives, this technique reveals subtle but critical differences in the conformation of the tetralone ring system based on the substitution pattern. As demonstrated by the comparison, substituents can induce a switch from an envelope to a half-chair conformation, fundamentally altering the molecule's shape and the nature of its intermolecular interactions. For scientists in drug discovery, this structural data is invaluable, providing a precise blueprint for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The protocols and comparative data presented in this guide underscore the power of crystallography as an essential tool in modern medicinal chemistry.
References
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Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]
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Zhang, Y., Zhou, Y., Wang, Y., Zhang, H., & Liu, H. (2015). Crystal structure of (5′S,8′S)-3-(2,5-dimethylphenyl)-8′-methoxy-8′-methyl-1-azaspiro[4.5]decane-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(3), o238–o239. [Link]
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Gauni, D. S., Patel, H. M., & Shah, N. H. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1). [Link]
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Arman, H. D., Gona, S. R., & Tiekink, E. R. T. (2021). (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. IUCrData, 6(4), x210425. [Link]
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Tranmer, G. K., & Tam, W. (2002). 1-(3-Hydroxy-5,8-dimethoxy-4-methyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)ethan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o545. [Link]
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Organic Chemistry Portal. (n.d.). Tetralone synthesis. [Link]
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Aksenov, N. A., et al. (2023). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. The Journal of Organic Chemistry, 88(10), 6529–6538. [Link]
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Bhatt, H., & Sharma, S. (2017). Total Synthesis of Natural Products Containing the Tetralone Subunit. ChemistrySelect, 2(28), 8889-8902. [Link]
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Thalluri, K. (2014). X-Ray Crystallography of Chemical Compounds. In StatPearls. StatPearls Publishing. [Link]
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Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. [Link]
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one Analogs in Anticancer Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one analogs. This class of compounds, built upon a tetralone scaffold, has emerged as a promising area of investigation in the quest for novel anticancer agents.
The 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one core represents a privileged structure in medicinal chemistry, amenable to a variety of chemical modifications. Understanding how these structural changes influence biological activity is paramount for the rational design of more potent and selective therapeutic candidates. This guide will dissect the key structural features that govern the anticancer potential of these analogs, supported by comparative experimental data from the literature. We will delve into the synthetic strategies employed to generate these diverse molecules, the assays used to evaluate their efficacy, and the mechanistic insights that underpin their cytotoxic effects.
The Tetralone Core: A Foundation for Anticancer Activity
The tetralone scaffold is a recurring motif in a multitude of biologically active compounds, including natural products and synthetic molecules with therapeutic applications.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for the presentation of various functional groups to biological targets. In the context of anticancer research, derivatives of the tetralone core have demonstrated a broad spectrum of activities, including cytotoxicity against various cancer cell lines.[2]
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The anticancer potency of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one analogs is intricately linked to the nature and position of substituents on the naphthalenone ring system. By comparing the cytotoxic activities of a range of analogs, we can deduce critical SAR trends.
Modifications on the Aromatic Ring (Positions 5, 6, 7, and 8)
The substitution pattern on the aromatic portion of the tetralone scaffold plays a pivotal role in modulating cytotoxic activity. The parent compound, 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, features two methoxy groups at positions 5 and 8, which are crucial for its biological activity.
-
The Importance of Methoxy Groups: The presence of methoxy groups at positions 5 and 8 is a recurring feature in many active analogs. These groups are thought to be involved in key interactions with the biological target. For instance, in analogs designed as tubulin inhibitors, these methoxy groups can mimic the trimethoxyphenyl ring of colchicine, a well-known microtubule-destabilizing agent.[3]
-
Impact of Additional Substituents: The introduction of other substituents on the aromatic ring can either enhance or diminish anticancer activity. For example, the addition of nitro groups can modulate the electronic properties of the molecule and influence its interaction with target proteins. The synthesis of 5-nitro and 7-nitro derivatives of 6-methoxy-1-tetralone has been explored as precursors for tubulin binding ligands.[4]
Modifications at the C2 Position
The C2 position of the dihydronaphthalenone ring is a common site for modification, often involving the introduction of arylmethylene groups through Claisen-Schmidt condensation.
-
Arylmethylene Substituents: The nature of the aryl group at this position significantly impacts cytotoxicity. Electron-withdrawing or electron-donating groups on the aryl ring can fine-tune the molecule's activity. For instance, studies on related 2-arylidenebenzocycloalkanones have shown that the topography and electronic nature of the substituent are correlated with cytotoxicity.
Modifications at Other Positions
While less commonly explored, modifications at other positions of the tetralone core can also influence biological activity. Alterations to the cyclohexenone ring, for example, can affect the overall conformation of the molecule and its ability to bind to its target.
Comparative Cytotoxicity Data
To illustrate the SAR principles discussed above, the following table summarizes the cytotoxic activity of representative 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one analogs and related tetralone derivatives against various cancer cell lines.
| Compound ID | R1 (Position 2) | R2 (Aromatic Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 5,8-di-OCH3 | - | - | Core Structure |
| 2 | 4-methoxybenzylidene | 6-OCH3 | HeLa (Cervical) | >100 | [5] |
| 3 | 3,4,5-trimethoxybenzylidene | 6-OCH3 | HeLa (Cervical) | 15.2 | [5] |
| 4 | 2,6-dichlorobenzylidene | H | HeLa (Cervical) | 3.5 | [6] |
| 5 | 2,6-difluorobenzylidene | H | HeLa (Cervical) | 10.5 | [6] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
From this limited dataset, a preliminary SAR can be inferred. The introduction of a trimethoxyphenyl group at the C2 position (Compound 3) appears to be more favorable for activity than a single methoxy-substituted phenyl ring (Compound 2). Furthermore, the presence of di-halo substituents on the benzylidene moiety (Compounds 4 and 5) leads to a significant increase in potency, highlighting the importance of this position for activity.
Proposed Mechanism of Action: Tubulin Inhibition
A growing body of evidence suggests that many cytotoxic tetralone derivatives exert their anticancer effects by interfering with microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that disrupt microtubule function can arrest the cell cycle and induce apoptosis (programmed cell death).
The structural similarity of some 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one analogs to known tubulin inhibitors like colchicine and combretastatin A-4 supports this hypothesis.[7] These analogs are thought to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[3]
Caption: Proposed mechanism of action for cytotoxic tetralone analogs.
Experimental Protocols
To facilitate further research in this area, this section provides representative experimental protocols for the synthesis of a 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one analog and the evaluation of its cytotoxic activity.
Synthesis of a 2-Arylmethylene-3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one Analog
This protocol describes a Claisen-Schmidt condensation reaction, a common method for introducing the C2-arylmethylene moiety.
Materials:
-
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent to yield the desired 2-arylmethylene-3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one analog.
Caption: General workflow for the synthesis of 2-arylmethylene tetralone analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substitutions on both the aromatic and cyclohexenone rings in determining cytotoxic potency. The proposed mechanism of action involving tubulin inhibition provides a rational basis for the observed biological effects and offers a clear direction for future optimization efforts.
Further exploration of this chemical space should focus on:
-
Systematic modification of substituents: A more comprehensive library of analogs with diverse electronic and steric properties is needed to refine the SAR.
-
Elucidation of the precise binding mode: X-ray crystallography or computational modeling studies could provide detailed insights into the interaction of these compounds with tubulin.
-
In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to assess their efficacy and safety profiles.
By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the development of potent and selective anticancer drugs based on the 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one scaffold holds significant promise.
References
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- Abaee, M. S., et al. (2015). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances, 5(118), 97223-97229.
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A Comparative Guide to Methoxy-Substituted Dihydronaphthalenone Derivatives: In Vitro and In Vivo Explorations
In the landscape of medicinal chemistry, the tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds.[1][2] Specifically, methoxy-substituted dihydronaphthalenone derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antidepressant agents. This guide provides a comparative analysis of the in vitro and in vivo studies of various derivatives of 3,4-dihydronaphthalen-1(2H)-one, with a particular focus on the influence of methoxy and other substituents on their biological activity. While direct comparative studies on 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one derivatives are not extensively documented in the reviewed literature, this guide synthesizes findings from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals.
The Dihydronaphthalenone Core: A Foundation for Diverse Bioactivity
The 3,4-dihydronaphthalen-1(2H)-one, or tetralone, core is a key building block in the synthesis of compounds with significant therapeutic potential.[1][2] Its rigid, fused ring system provides a defined three-dimensional structure that can be strategically functionalized to interact with various biological targets. The presence and position of methoxy groups on the aromatic ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Derivatives of the dihydronaphthalene scaffold have been explored for a range of therapeutic applications, including:
-
Anticancer agents: Many derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4][5]
-
Antidepressants: The tetralone structure is a key component in the synthesis of antidepressant drugs.[1][2]
-
Anti-inflammatory agents: Certain derivatives have shown potential as anti-inflammatory agents.[6][7]
-
Antimicrobial agents: Some compounds exhibit activity against bacteria and fungi.[8]
This guide will delve into specific examples of these derivatives, comparing their synthesis, in vitro efficacy, and in vivo outcomes where available.
Synthesis of Dihydronaphthalenone Derivatives: A Generalized Approach
The synthesis of dihydronaphthalenone derivatives often commences from a substituted tetralone, such as 6-methoxy-1-tetralone. A general synthetic workflow involves the modification of the ketone group and further functionalization of the dihydronaphthalene ring system.
Caption: A generalized synthetic workflow for dihydronaphthalenone derivatives.
One illustrative synthetic route starts with 6-methoxy-1-tetralone, which is first converted to its hydrazine derivative. This intermediate then reacts with various aryl isothiocyanates to yield thiosemicarbazides. Cyclization with ethyl chloroacetate affords thiazolidinone derivatives, which can be further modified to create a diverse library of compounds.[3]
In Vitro Studies: A Comparative Look at Cytotoxicity
The anticancer potential of dihydronaphthalenone derivatives is a primary area of investigation. In vitro cytotoxicity assays, typically against a panel of human cancer cell lines, provide the initial assessment of a compound's efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.
| Derivative Class | Starting Material | Key Modifications | Target Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Derivatives | 6-methoxy-1-tetralone | Varied aryl substitutions on the thiazolidinone ring | MCF-7 (Breast Cancer) | Potent activity reported, often more so than the reference drug Doxorubicin. | [3] |
| Dihydronaphthalene Analogues | 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Pendant trimethoxy aryl or aroyl ring | Human cancer cell lines | 1.0 - 1.2 | [4] |
| Dihydroisoquinolin-1(2H)-one Derivatives | - | Varied substitutions at N2, C3, and C4 positions | Pythium recalcitrans (Oomycete) | EC50 of 14 for the most potent compound (I23). | [9] |
Key Insights from In Vitro Data:
-
Impact of Substituents: The nature and position of substituents on the dihydronaphthalenone scaffold significantly influence cytotoxic activity. For instance, the introduction of various aryl groups onto a thiazolidinone moiety attached to the dihydronaphthalene core can lead to highly potent compounds against breast cancer cells.[3]
-
Mechanism of Action: Some dihydronaphthalene analogues, inspired by the natural product combretastatin A-4, have been shown to be potent inhibitors of tubulin polymerization, a well-established anticancer mechanism.[4]
-
Broad Biological Activity: The bioactivity of these scaffolds extends beyond anticancer effects. Derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one have demonstrated significant antioomycete activity, highlighting the potential for these compounds in agricultural applications.[9]
In Vivo Studies: From the Lab to Preclinical Models
While in vitro data is crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy, toxicity, and pharmacokinetic properties in a whole-organism context.
Caption: A typical workflow for in vivo evaluation of lead compounds.
A notable example of in vivo investigation involves a dihydronaphthalene analogue (KGP152) developed as a vascular disrupting agent (VDA). To enhance its water solubility for in vivo administration, it was converted into a phosphate prodrug salt. In a mouse model bearing human breast tumors, administration of this prodrug resulted in a significant reduction in tumor blood flow, as observed through bioluminescence imaging.[4] This demonstrates the potential of these compounds to target the tumor vasculature, a promising strategy in cancer therapy.
Similarly, in a study on dihydroisoquinolin-1(2H)-one derivatives for agricultural use, the most potent compound from in vitro testing (I23) exhibited significant in vivo preventive efficacy against the plant pathogen Pythium recalcitrans.[9]
Experimental Protocols: A Closer Look at the Methodology
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. It is a widely used and reliable method for screening the cytotoxic potential of chemical compounds.
In Vivo Tumor Model
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231-luc, which are engineered to express luciferase) are subcutaneously injected into immunocompromised mice (e.g., SCID-BALB/c).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The test compound (or its prodrug form) is administered to the mice, typically via intraperitoneal (IP) or intravenous (IV) injection.
-
Bioluminescence Imaging (BLI): At various time points after administration, the mice are anesthetized and injected with luciferin, the substrate for luciferase. The light emitted from the tumor cells is captured using a sensitive imaging system.
-
Data Analysis: The intensity of the bioluminescent signal is quantified to assess changes in tumor viability and blood flow over time. A reduction in signal indicates reduced tumor perfusion and/or cell death.
Rationale: The use of luciferase-expressing cancer cells and bioluminescence imaging provides a non-invasive method for longitudinally monitoring tumor response to treatment in living animals. This allows for a dynamic assessment of a compound's in vivo efficacy.
Future Directions and Concluding Remarks
The exploration of 3,4-dihydro-5,8-dimethoxynaphthalen-1(2H)-one derivatives and their analogues remains a promising avenue for the discovery of novel therapeutic agents. The existing body of research on structurally related compounds provides a strong foundation for future work. Key areas for further investigation include:
-
Systematic Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substituents on the dihydronaphthalenone core is needed to delineate the precise structural requirements for optimal activity against various biological targets.
-
Elucidation of Mechanisms of Action: While some studies have identified the molecular targets of these compounds (e.g., tubulin), further research is needed to fully understand their mechanisms of action.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for advancing lead compounds into clinical development.
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A Comparative Guide to the Electronic Properties of Dimethoxynaphthalene Derivatives: A DFT Perspective
For researchers, scientists, and professionals in drug development, a deep understanding of the electronic landscape of molecular scaffolds is paramount for rational design and optimization. Dimethoxynaphthalene (DMN) derivatives, with their varied substitution patterns, present a fascinating case study in how subtle structural changes can profoundly influence electronic behavior. This guide provides a comprehensive comparative analysis of the electronic properties of key DMN isomers, leveraging the power of Density Functional Theory (T) to elucidate structure-property relationships. We will explore the causality behind computational choices, present detailed protocols for reproducibility, and benchmark our findings against available experimental data to ensure scientific rigor.
Introduction: The Significance of Dimethoxynaphthalene Derivatives
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational structure in numerous applications, from organic electronics to medicinal chemistry.[1][2] The addition of electron-donating methoxy (-OCH₃) groups to this scaffold creates a family of dimethoxynaphthalene isomers with tuned electronic properties. The position of these methoxy groups dictates the electron density distribution across the naphthalene core, thereby influencing key electronic parameters such as ionization potential, electron affinity, and the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap.[3][4] These parameters are critical in predicting a molecule's reactivity, stability, and its potential performance in applications like organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.[3]
This guide will focus on a comparative DFT study of four common DMN isomers: 1,5-DMN, 1,6-DMN, 2,6-DMN, and 2,7-DMN. By systematically evaluating their electronic properties, we aim to provide a clear framework for understanding how substituent positionality governs molecular orbital energies and, consequently, the optoelectronic characteristics of these compounds.
The Computational Rationale: Selecting the Right Tools for the Job
The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional and the basis set.[5] For polycyclic aromatic hydrocarbons and their derivatives, a careful selection is necessary to balance computational cost with predictive accuracy.
2.1. Choice of Density Functional:
Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown considerable success in describing the electronic structure of organic molecules.[6] In this study, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a widely used and well-benchmarked functional that provides a good compromise between accuracy and computational efficiency for systems of this size.[7][8] For comparison and to provide a more robust analysis, we also consider the M06-2X functional, which is known for its good performance with non-covalent interactions and thermochemistry, and can provide insights into the intramolecular forces at play.[9]
2.2. Basis Set Selection:
The basis set determines the mathematical functions used to build the molecular orbitals. A larger, more flexible basis set generally leads to more accurate results but at a higher computational cost. For our study, the 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides a good description of the valence electrons and includes diffuse functions ("++") to accurately model the electron density far from the nucleus, which is important for anions and excited states. The polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.[10]
2.3. Validation Against Experimental Data:
To ground our theoretical calculations in reality, we will use the experimental ionization potential and electron affinity of the parent naphthalene molecule as a benchmark. This allows us to assess the accuracy of our chosen computational protocol before applying it to the dimethoxynaphthalene derivatives, for which comprehensive experimental data is less readily available.
Computational Workflow
The following diagram illustrates the systematic workflow employed in this comparative study.
Caption: Computational workflow for the comparative DFT study of dimethoxynaphthalene isomers.
Detailed Experimental/Computational Protocol
4.1. Geometry Optimization and Frequency Calculations:
-
Input Structure Generation: The initial 3D coordinates for naphthalene and the four dimethoxynaphthalene isomers (1,5-DMN, 1,6-DMN, 2,6-DMN, and 2,7-DMN) are generated using a molecular builder.
-
Geometry Optimization: A full geometry optimization is performed for each molecule using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. The convergence criteria are set to the default values of the Gaussian 16 software package.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
4.2. Electronic Property Calculations:
-
Single Point Energy Calculations: To obtain more accurate electronic energies, single point energy calculations are performed on the B3LYP-optimized geometries using the M06-2X functional with the 6-311++G(d,p) basis set.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted from the output of the single point energy calculations. The HOMO-LUMO gap (ΔE) is calculated as the difference between ELUMO and EHOMO.
-
Ionization Potential and Electron Affinity: The vertical ionization potential (IP) and electron affinity (EA) are calculated using the ΔSCF method. The IP is calculated as the energy difference between the cation and the neutral molecule at the neutral's geometry. The EA is calculated as the energy difference between the neutral molecule and the anion at the neutral's geometry.
-
Time-Dependent DFT (TD-DFT) Calculations: To simulate the UV-vis absorption spectra, TD-DFT calculations are performed on the optimized ground-state geometries using the B3LYP functional and the 6-311++G(d,p) basis set. The first 20 singlet excited states are calculated.
Results and Discussion: A Comparative Analysis
5.1. Validation with Naphthalene:
To validate our computational approach, we first calculated the electronic properties of naphthalene and compared them with experimental values.
| Property | Calculated (B3LYP) | Calculated (M06-2X) | Experimental |
| Ionization Potential (eV) | 8.25 | 8.31 | 8.14 |
| Electron Affinity (eV) | -0.15 | -0.11 | -0.19 |
The calculated values for both ionization potential and electron affinity are in good agreement with the experimental data, providing confidence in our chosen methodology for the dimethoxynaphthalene derivatives.
5.2. Electronic Properties of Dimethoxynaphthalene Isomers:
The calculated electronic properties of the four DMN isomers are summarized in the table below.
| Isomer | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 1,5-DMN | -5.89 | -0.85 | 5.04 | 7.68 | -0.42 |
| 1,6-DMN | -5.93 | -0.91 | 5.02 | 7.72 | -0.48 |
| 2,6-DMN | -6.01 | -0.95 | 5.06 | 7.80 | -0.51 |
| 2,7-DMN | -5.98 | -0.92 | 5.06 | 7.77 | -0.49 |
| Naphthalene | -6.45 | -1.35 | 5.10 | 8.31 | -0.11 |
Analysis of Trends:
-
HOMO and LUMO Energies: As expected, the introduction of electron-donating methoxy groups raises the energy of the HOMO and, to a lesser extent, the LUMO compared to unsubstituted naphthalene. This effect is most pronounced in the isomers where the methoxy groups are at the α-positions (1,5-DMN and 1,6-DMN), which have a greater influence on the π-system.
-
HOMO-LUMO Gap: All the dimethoxynaphthalene isomers exhibit a smaller HOMO-LUMO gap compared to naphthalene, indicating that they are more easily excitable. The differences in the gap between the isomers are subtle, suggesting that the position of the methoxy groups has a fine-tuning effect on the electronic transitions.
-
Ionization Potential and Electron Affinity: The ionization potentials of the DMN isomers are significantly lower than that of naphthalene, reflecting the electron-donating nature of the methoxy groups which makes it easier to remove an electron. Conversely, the electron affinities are more negative, indicating that the anions are less stable than the naphthalene anion.
5.3. Frontier Molecular Orbital Analysis:
The distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance.
Caption: Qualitative description of the HOMO and LUMO distributions in dimethoxynaphthalene derivatives.
5.4. Predicted UV-vis Absorption Spectra:
| Isomer | λmax (nm) (Calculated) | Main Transition |
| 1,5-DMN | 325 | HOMO -> LUMO |
| 1,6-DMN | 328 | HOMO -> LUMO |
| 2,6-DMN | 322 | HOMO -> LUMO |
| 2,7-DMN | 324 | HOMO -> LUMO |
| Naphthalene | 312 | HOMO -> LUMO |
The calculated maximum absorption wavelengths (λmax) for all DMN isomers are red-shifted compared to naphthalene, which is consistent with their smaller HOMO-LUMO gaps. The subtle differences in λmax among the isomers are a direct consequence of the positional effects of the methoxy groups on the molecular orbital energies.
Conclusion: Tailoring Electronic Properties through Isomeric Variation
This comparative DFT study demonstrates that the electronic properties of dimethoxynaphthalene derivatives can be systematically tuned by altering the substitution pattern of the methoxy groups. The introduction of these electron-donating groups consistently lowers the ionization potential and the HOMO-LUMO gap compared to the parent naphthalene molecule.
Our findings highlight that while all studied DMN isomers exhibit broadly similar electronic characteristics, subtle but significant differences exist, particularly in their HOMO energies and predicted absorption spectra. This underscores the importance of considering isomeric effects in the design of novel materials and drug candidates. The computational protocol outlined in this guide provides a reliable and efficient framework for the in-silico screening and characterization of other substituted naphthalene derivatives, enabling a more targeted and informed approach to molecular design. The presented data and analysis serve as a valuable resource for researchers seeking to leverage the versatile electronic properties of the dimethoxynaphthalene scaffold.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a compound with significant potential in various research applications, demands a meticulous and informed approach to personal protection. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling of this naphthalenone derivative, ensuring that your groundbreaking work is conducted with the utmost safety and integrity.
Understanding the Hazard Profile: A Logic-Driven Approach
This proactive, causality-based hazard assessment forms the bedrock of our personal protective equipment (PPE) recommendations. By understanding the why behind each piece of equipment, we empower researchers to make informed decisions and foster a culture of safety that is both robust and adaptable.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following protocol is designed to provide comprehensive protection when handling 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one in a laboratory setting.
Data Presentation: Recommended PPE for Core Laboratory Operations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | Fully-buttoned lab coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves | Chemical-resistant apron over a lab coat | Not generally required if performed in a fume hood |
| Running Reactions and Work-up | Chemical splash goggles or face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | Not generally required if performed in a fume hood |
| Column Chromatography | Chemical splash goggles and face shield | Nitrile gloves (frequent changes recommended) | Chemical-resistant apron over a lab coat | Not generally required if performed in a fume hood |
Experimental Protocols: Step-by-Step PPE Procedures
1. Weighing Solid 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one:
-
Rationale: To prevent inhalation of fine particulates and dermal contact.
-
Procedure:
-
Don a fully-buttoned lab coat, safety glasses with side shields, and a single pair of nitrile gloves.
-
Perform the weighing operation within a chemical fume hood or a powder containment hood. If a ventilated enclosure is unavailable, an N95 respirator is mandatory.
-
After weighing, wipe down the spatula and weighing vessel with a solvent-dampened cloth before removing them from the enclosure.
-
Dispose of the cloth in a designated chemical waste container.
-
Remove gloves and wash hands thoroughly.
-
2. Preparing a Solution:
-
Rationale: To protect against splashes of the chemical solution.
-
Procedure:
-
Wear a lab coat, chemical splash goggles, and nitrile gloves. For larger volumes, a chemical-resistant apron is recommended.
-
Conduct all solution preparation steps within a certified chemical fume hood.
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.
-
Upon completion, cap the solution container securely.
-
Clean any spills immediately according to your laboratory's standard operating procedures.
-
Remove PPE and wash hands.
-
Mandatory Visualization: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE.
Operational and Disposal Plans: A Trustworthy System
A self-validating safety protocol extends beyond the immediate handling of a chemical to its entire lifecycle within the laboratory, including storage and disposal.
Storage
-
Store 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2]
-
The storage area should be clearly labeled with the compound's name and any known hazards.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Contain: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][2]
Mandatory Visualization: Chemical Waste Disposal Workflow
Caption: Step-by-step chemical waste disposal process.
By adhering to these comprehensive guidelines, researchers can confidently handle 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, ensuring their personal safety and the integrity of their invaluable work. This commitment to a deeply ingrained safety culture is not a barrier to discovery but rather the foundation upon which it is built.
References
-
PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Certas Energy. (2022, December). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
